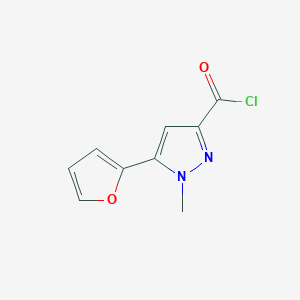
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is an organic compound with the molecular formula C9H9F4N It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in a solvent like methanol or ethanol at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products:
Oxidation: Formation of 2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-(2-fluoro-5-(trifluoromethyl)phenyl)ethanol.
Substitution: Formation of substituted phenyl ethanamines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Materials Science: It is employed in the development of advanced materials with unique electronic and optical properties due to the presence of fluorine atoms.
Chemical Biology: The compound serves as a building block for the synthesis of bioactive molecules used in chemical biology research.
Agrochemicals: It is utilized in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, depending on its specific application.
Comparaison Avec Des Composés Similaires
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: This compound has two trifluoromethyl groups instead of one, leading to different electronic and steric properties.
1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethanamine: The position of the fluoro and trifluoromethyl groups is different, affecting the compound’s reactivity and interactions.
1-(2-Chloro-5-(trifluoromethyl)phenyl)ethanamine: The fluoro group is replaced with a chloro group, resulting in altered chemical behavior.
Uniqueness: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and materials.
Propriétés
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYFFQLBPVBKOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)


![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)
